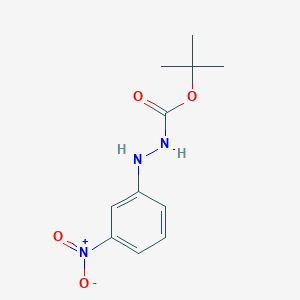

N'-(3-nitrophenyl)(tert-butoxy)carbohydrazide

Description

N'-(3-Nitrophenyl)(tert-butoxy)carbohydrazide is a carbohydrazide derivative featuring a tert-butoxy group and a 3-nitrophenyl substituent. These derivatives are typically synthesized via condensation reactions or solvent-free methods and characterized using techniques like ¹H NMR, IR, and elemental analysis .

Properties

IUPAC Name |

tert-butyl N-(3-nitroanilino)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O4/c1-11(2,3)18-10(15)13-12-8-5-4-6-9(7-8)14(16)17/h4-7,12H,1-3H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNVLFZCNZCRQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166974-77-2 | |

| Record name | N'-(3-nitrophenyl)(tert-butoxy)carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-nitrophenyl)(tert-butoxy)carbohydrazide typically involves the reaction of 3-nitrobenzoyl chloride with tert-butyl carbazate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for N’-(3-nitrophenyl)(tert-butoxy)carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(3-nitrophenyl)(tert-butoxy)carbohydrazide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The carbohydrazide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and hydrazine derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or alcohols, appropriate solvents (e.g., dichloromethane), and mild heating.

Hydrolysis: Acidic or basic aqueous solutions, controlled temperature.

Major Products Formed

Reduction: 3-aminophenyl(tert-butoxy)carbohydrazide.

Substitution: Various substituted carbohydrazides depending on the nucleophile used.

Hydrolysis: 3-nitrobenzoic acid and tert-butyl hydrazine.

Scientific Research Applications

N’-(3-nitrophenyl)(tert-butoxy)carbohydrazide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a building block for the development of new materials with specific properties.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of specialty chemicals and advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N’-(3-nitrophenyl)(tert-butoxy)carbohydrazide depends on its specific application. In biochemical studies, it may interact with enzymes or proteins through its functional groups, leading to inhibition or activation of enzymatic activities. The nitrophenyl group can participate in electron transfer reactions, while the carbohydrazide moiety can form hydrogen bonds with target molecules, influencing their structure and function.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituents are compared below:

Substituent Impact :

- Nitro Position : 3-Nitrophenyl derivatives (e.g., II10) exhibit distinct electronic effects compared to 2- or 4-nitrophenyl analogs due to resonance and inductive interactions .

- tert-Butoxy vs. tert-Butyl : The tert-butoxy group enhances steric bulk and solubility, whereas tert-butyl may influence crystallization patterns .

Table 1: Antimicrobial and Enzymatic Activity

Key Findings :

- Antimicrobial Activity: 3-Nitrophenyl derivatives show moderate activity against Gram-negative bacteria (e.g., E. coli, P. aeruginosa), but substituents like 4-F or 4-OCH3 enhance efficacy .

- Enzyme Inhibition : Carboxyl groups (e.g., febuxostat analogs) exhibit potent xanthine oxidase (XO) inhibition, while carbohydrazides are inactive in this context . However, 4-tosyl derivatives demonstrate strong MAO-A inhibition, suggesting target-specific effects .

Physicochemical Properties

Table 2: Elemental Analysis and Physical Data

Observations :

- Elemental Consistency : Experimental values for C, H, and N in thiophene-carbohydrazides (e.g., I7, II10) align closely with calculated values, confirming synthetic purity .

- Thermal Stability: tert-Butoxy groups contribute to higher melting points (e.g., II10: 172–174°C) compared to non-bulky substituents .

Corrosion Inhibition and Coordination Chemistry

Carbohydrazides like H4–H6 act as mixed-type corrosion inhibitors for carbon steel in acidic media, achieving efficiencies up to 95.2% via adsorption on metal surfaces. Their planar aromatic rings and heteroatoms (N, O) facilitate donor-acceptor interactions with iron . In contrast, zinc-coordinated carbohydrazides (e.g., [Zn(chz)₃(N(NO₂)₂)₂]) exhibit thermal stability and pyrotechnic burn-rate inhibition , though these applications are distinct from biological roles.

Biological Activity

N'-(3-nitrophenyl)(tert-butoxy)carbohydrazide is a compound with diverse biological activities, primarily investigated for its potential applications in biochemistry, pharmacology, and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H15N3O4

- SMILES : CC(C)(C)OC(=O)NNC1=CC(=CC=C1)N+[O-]

- InChIKey : GZNVLFZCNZCRQW-UHFFFAOYSA-N

The compound features a nitrophenyl group that can participate in various chemical reactions, making it a valuable probe in biochemical studies.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and proteins. The following mechanisms have been identified:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to their active sites. This is particularly relevant in studies involving signal transduction pathways where enzyme modulation is crucial.

- Receptor Binding : It may interact with cellular receptors, thereby modulating their activity and influencing cellular responses.

- Hydrogen Bonding : The carbohydrazide moiety can form hydrogen bonds with target biomolecules, affecting their structure and function.

1. Biochemical Probes

This compound has been explored as a biochemical probe to study enzyme activities and protein interactions. Its ability to selectively inhibit certain enzymes makes it a candidate for further research in enzymology.

2. Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens. The nitro group is often associated with antibacterial activity, which could be leveraged in drug development.

3. Therapeutic Potential

Research indicates that this compound could serve as a precursor for synthesizing pharmaceutical compounds. Its structural characteristics allow for modifications that could enhance therapeutic efficacy .

Table 1: Summary of Biological Activities

Research Highlights

- A study investigated the compound's role in inhibiting TNF-alpha release in THP1 cells challenged by LPS, suggesting its potential use in inflammatory conditions .

- Another research focused on its chemical reactivity, revealing pathways for reduction and substitution that could yield derivatives with enhanced biological activity.

Comparison with Similar Compounds

This compound can be compared with other similar compounds to highlight its unique properties:

| Compound Name | Structural Feature | Notable Activity |

|---|---|---|

| N'-(4-nitrophenyl)(tert-butoxy)carbohydrazide | Nitro group at para position | Different reactivity profile |

| N'-(3-nitrophenyl)(methoxy)carbohydrazide | Methoxy group instead of tert-butoxy | Altered solubility |

| N'-(3-aminophenyl)(tert-butoxy)carbohydrazide | Amino group instead of nitro | Potentially higher reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.